Product packaging for 5-iodo-6-methyl-5H-pyrimidin-4-one(Cat. No.:)

5-iodo-6-methyl-5H-pyrimidin-4-one

Cat. No.: B12354335
M. Wt: 236.01 g/mol
InChI Key: QKHAHFTUDOSKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-6-methyl-5H-pyrimidin-4-one is a high-value iodinated pyrimidine that serves as a critical synthetic intermediate in medicinal chemistry and bioorganic research. Its primary research value lies in its application as a versatile building block for the development of nucleobase-related drug candidates . The iodine atom at the C5 position of the pyrimidine ring is an excellent functional handle for further derivatization via modern cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation . Iodinated pyrimidines, such as C5-iodo-2'-deoxyuridine, are widely utilized as antiviral agents and are essential precursors for various functional group transformations in synthetic campaigns . The C5-halogenated pyrimidine scaffold is highly active in medicinal applications and is extensively investigated for therapeutic purposes, making this compound a key starting material for researchers exploring new chemical space in anticancer and antimicrobial agent development . Furthermore, pyrimidine derivatives demonstrate a broad spectrum of biological activities, including antitumor, antibacterial, and antifungal properties, underscoring the significance of this core structure in pharmaceutical sciences . The compound enables access to these diverse pharmacological profiles through systematic molecular manipulation, providing a pathway to discover new tyrosine kinase inhibitors and other targeted therapies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2O B12354335 5-iodo-6-methyl-5H-pyrimidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

5-iodo-6-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2,4H,1H3

InChI Key

QKHAHFTUDOSKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC(=O)C1I

Origin of Product

United States

Contextualization of Pyrimidinone Scaffolds in Organic Synthesis and Heterocyclic Research

Pyrimidinone scaffolds are fundamental building blocks in organic synthesis and are of great interest in heterocyclic research. growingscience.com These structures are core components of many biologically active compounds and are essential in the development of new pharmaceuticals and agrochemicals. growingscience.commdpi.com The versatility of the pyrimidine (B1678525) ring allows for a wide range of chemical modifications, making it a privileged scaffold in medicinal chemistry and drug discovery. growingscience.commdpi.com

The synthesis of pyrimidine derivatives is a major focus for organic chemists, with numerous methods developed to create diverse and complex molecules. growingscience.comorganic-chemistry.org These methods often involve multicomponent reactions, which allow for the efficient construction of the pyrimidine core from simple starting materials. mdpi.comnih.gov The ability to functionalize the pyrimidine ring at various positions is crucial for tuning the properties of the resulting molecules.

Table 1: Examples of Biologically Active Scaffolds Containing the Pyrimidine Ring

Scaffold TypeApplication Area
PyranopyrimidinesAntimicrobial, Antitubercular
Pyrazolo[1,5-a]pyrimidinesAnticancer, Anxiolytic
Dihydropyrimidinones (DHPMs)Antiviral, Antibacterial, Anti-inflammatory
4-AminopyrimidinesIntermediates for vitamins and chemotherapeutics

This table highlights the diverse applications of pyrimidine-based scaffolds in medicinal chemistry.

Significance of Halogenated Pyrimidinones, with Focus on the Iodo Substituent, in Synthetic Strategies

The introduction of a halogen atom onto the pyrimidinone ring dramatically enhances its synthetic utility. nih.gov Halogenated pyrimidines, particularly iodo-substituted ones, are valuable intermediates for creating more complex molecules through various cross-coupling reactions. nih.gov The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the introduction of a wide variety of substituents at the position of iodination.

The presence of a halogen can also influence the electronic properties and biological activity of the pyrimidinone molecule. nih.gov The electronegativity and size of the halogen atom can alter the molecule's conformation and its ability to interact with biological targets. nih.gov Specifically, the iodo group in 5-iodo-6-methyl-5H-pyrimidin-4-one activates the C5 position for nucleophilic substitution and facilitates metal-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of novel pyrimidinone derivatives.

Overview of Research Trajectories for 5 Iodo 6 Methyl 5h Pyrimidin 4 One Analogues

De Novo Synthesis of the Pyrimidinone Core with Subsequent Iodination

The formation of the 6-methyl-5H-pyrimidin-4-one scaffold is the foundational step, which is then followed by the introduction of an iodine atom. This two-stage approach allows for flexibility and control over the final product's structure.

The construction of the pyrimidine (B1678525) ring is a classic example of heterocyclic synthesis, most commonly achieved through the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N (amidine) unit. bu.edu.eg This widely used method involves reacting a 1,3-bifunctional three-carbon component, such as a β-keto ester, with reagents like amidines, ureas, or thioureas. bu.edu.egmdpi.com

For the synthesis of 6-methyl-5H-pyrimidin-4-one, a typical approach would involve the cyclocondensation of ethyl acetoacetate (B1235776) with formamide (B127407) or other suitable amidine precursors. The reaction proceeds by forming the six-membered ring through sequential condensation and cyclization, establishing the core structure required for subsequent iodination. Variations of this method, including those catalyzed by acids or bases, have been developed to optimize yields and reaction conditions. rsc.org Multi-component reactions, sometimes assisted by microwave irradiation, also provide efficient one-pot routes to substituted pyrimidinones. rsc.orgrsc.org

With the 6-methyl-5H-pyrimidin-4-one precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the C5 position. The electron-rich nature of the C5 position in the pyrimidinone ring makes it susceptible to electrophilic attack. Several methods have been developed to achieve this transformation with high efficiency and selectivity.

Electrophilic iodination is the most direct method for C5-iodination of pyrimidinone precursors. smolecule.com This involves the use of an iodine source that has been "activated" to make it more electrophilic. A common and effective reagent for this purpose is N-Iodosuccinimide (NIS). organic-chemistry.org The reaction can be performed under various conditions, often with an acid catalyst to enhance the electrophilicity of the iodine.

One established protocol involves treating the pyrimidinone precursor with NIS in the presence of trifluoroacetic acid and trifluoroacetic anhydride, typically under reflux conditions for several hours, affording the C5-iodo product in good yields (70-85%). smolecule.com Another milder system utilizes molecular iodine in combination with sodium nitrite (B80452) in acetonitrile (B52724) at room temperature, which can achieve high yields (75-95%) in a shorter timeframe of 1-3.5 hours. smolecule.com The role of the acid or activating agent is to generate a more potent iodinating species, such as I+, which readily attacks the electron-rich C5 position of the pyrimidine ring. mdpi.comsemanticscholar.org

Table 1: Comparison of Electrophilic Iodination Methods for Pyrimidinone Scaffolds

Method/ReagentsConditionsYield (%)Reaction TimeReference
N-Iodosuccinimide / TFA / TFAAReflux70-85~8 hours smolecule.com
Molecular Iodine / Sodium NitriteRoom Temperature, Acetonitrile75-951-3.5 hours smolecule.com
N-Iodosuccinimide / Trifluoroacetic acid (catalytic)Room TemperatureExcellentShort organic-chemistry.org

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the C5-iodination of pyrimidinones. researchgate.netthieme-connect.com Italian chemists reported a direct microwave-assisted iodination of various pyrimidinones using N-Iodosuccinimide (NIS) in dimethylformamide (DMF). researchgate.netthieme-connect.com

In this protocol, the substrate is mixed with NIS in DMF and irradiated in a microwave oven. thieme-connect.com Remarkably, the reaction can be completed in as little as 3 minutes at 200 W, achieving yields comparable to those obtained under conventional thermal heating at 70°C for 360 minutes. researchgate.net This dramatic rate enhancement highlights the efficiency of microwave heating for this transformation. The methodology has also been extended to solid-phase synthesis, demonstrating its versatility. thieme-connect.com

Table 2: Microwave-Assisted vs. Conventional Iodination

MethodReagentsConditionsReaction TimeReference
MicrowaveSubstrate, NIS, DMF200 W3 minutes researchgate.net
ConventionalSubstrate, NIS, DMF70 °C360 minutes researchgate.net

In line with the principles of green chemistry, solvent-free mechanochemical methods have been developed for the C5-iodination of pyrimidine derivatives. mdpi.comresearchgate.net This technique involves the mechanical grinding of reactants in the solid state, often using a mortar and pestle or a ball mill, which eliminates the need for potentially toxic organic solvents. mdpi.comnih.govresearchgate.net

A highly effective method uses molecular iodine (I₂) and a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄), as the activating agent. mdpi.comsemanticscholar.orgnih.gov The reactants are ground together at room temperature, leading to the formation of the C5-iodo product in excellent yields (70-98%) within a very short reaction time of 20-30 minutes. smolecule.comresearchgate.netnih.gov The silver salt activates the molecular iodine, generating a superelectrophilic iodine species that facilitates the reaction. smolecule.com This environmentally friendly approach is notable for its simple procedure, high efficiency, and reduced waste generation. mdpi.comnih.gov

Table 3: Mechanochemical Iodination of Pyrimidine Derivatives

SubstrateActivating SaltYield (%)Reaction Time (min)Reference
Uracil (B121893)AgNO₃70-9820-30 nih.gov
UridineAgNO₃8320-30 researchgate.net
UracilAg₂SO₄7320-30 semanticscholar.org

Oxidative iodination represents another important strategy, where molecular iodine is used in conjunction with a strong oxidizing agent. thieme-connect.com This process generates a more powerful electrophilic iodine species in situ. Common oxidants used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, or m-chloroperbenzoic acid (MCPBA). thieme-connect.comkoreascience.kr

One reported system for the C5-iodination of pyrimidine bases involves the use of iodine and MCPBA in dimethylformamide (DMF). koreascience.kr This method proceeds under mild conditions and provides the corresponding 5-iodo derivatives in high yields (71-95%) for uracil and its derivatives. koreascience.kr A radical-based direct C-H iodination protocol has also been developed for uracil, which undergoes selective C5 iodination. rsc.orgscispace.com These oxidative methods provide a robust alternative for synthesizing C5-iodinated pyrimidines, although they sometimes require the use of strong acids or oxidants that may not be compatible with all substrates. semanticscholar.orgkoreascience.kr

Regioselective C5-Iodination of Pyrimidinone Precursors

Functionalization and Derivatization of Pre-existing Pyrimidinone Skeletons

Functionalizing a pre-formed pyrimidinone ring is a versatile and common strategy in organic synthesis. This approach allows for the introduction of various chemical groups onto the core structure, enabling the creation of a diverse range of molecules. The reactivity of the pyrimidinone ring at different positions is a key factor in these synthetic transformations.

The incorporation of a methyl group at the 6-position of a pyrimidinone ring is a crucial step in forming the target compound. A prevalent method for achieving this is through cyclization reactions that build the pyrimidine ring with the methyl group already incorporated. The Biginelli reaction, for example, condenses ethyl acetoacetate, an aryl aldehyde, and urea (B33335) to form dihydropyrimidinones, which can then be oxidized to pyrimidinones. mdpi.com A more direct and widely used method involves the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with an N-C-N compound like thiourea (B124793) to synthesize a 2-thio-6-methyluracil. wikipedia.org

While direct methylation of a pre-existing pyrimidinone at the C6 position is less common, enzymatic methylation at the C5 position of the pyrimidine ring is a known biological process. umich.edu In synthetic organic chemistry, however, the construction of the ring from a methyl-containing precursor is generally the more efficient route to 6-methylpyrimidinones.

The nitrogen and oxygen atoms in the pyrimidinone ring are nucleophilic and can be readily alkylated. The selectivity of these alkylation reactions—whether they occur on a nitrogen or oxygen atom—is highly dependent on the reaction conditions, including the solvent, base, and the nature of the alkylating agent. neliti.com Pyrimidinones exist in tautomeric forms, which influences their reactivity. smolecule.com

Studies on the alkylation of pyrimidinone derivatives have shown that a mixture of N- and O-alkylated products is often obtained. acs.org The ratio of these products can be controlled to some extent. For instance, the alkylation of 2-substituted pyrimidin-4(3H)-ones can be directed towards N-alkylation or O-alkylation by carefully selecting the reaction parameters. neliti.com A study on the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride resulted in both mono- and dialkylated products at the N1 and N3 positions. rsc.org Similarly, methylation with methyl iodide can also lead to N-alkylation. rsc.org

The choice of solvent plays a significant role in directing the alkylation. For example, methylation of a pyrimidinone in tetrahydrofuran (B95107) (THF) can lead exclusively to the 1-methylpyrimidinone-4, indicating alkylation at the N1 position. neliti.com In contrast, alkylation in different solvents might yield a mixture of isomers. neliti.com

The following table provides a general overview of how different factors can influence the outcome of pyrimidinone alkylation.

Table 1: Factors Influencing the Regioselectivity of Pyrimidinone Alkylation

FactorConditionPredominant Product
Solvent Low solvating power (e.g., THF)N1-alkylation neliti.com
Alkylating Agent Methyl iodideN-alkylation neliti.comrsc.org
Salt Form Silver salt in benzeneO-alkylation neliti.com

Once the 6-methylpyrimidin-4-one skeleton is in hand, the final step towards the target molecule is the introduction of the iodine atom at the 5-position. This is typically achieved through electrophilic iodination. smolecule.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C5-Iodo Moiety

The carbon-iodine bond at the C5 position of the pyrimidinone ring is a key site for the construction of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium- and copper-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the reactivity of similar iodo-substituted heterocyclic compounds suggests its applicability. Palladium catalysts are commonly employed to couple aryl halides with aryl or vinyl boronic acids or their esters. This reaction would facilitate the introduction of various aryl and alkenyl groups at the C5 position of the pyrimidinone core, leading to a range of C5-arylated and C5-alkenylated derivatives. The general reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is well-established, indicating that this compound would be a suitable substrate for such transformations. nih.gov

The Ullmann reaction, a copper-catalyzed cross-coupling reaction, provides a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling aryl halides with a variety of nucleophiles. organic-chemistry.org In the context of this compound, the iodo substituent at the C5 position makes it a suitable candidate for Ullmann-type couplings.

Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations often utilize soluble copper catalysts and can proceed under milder conditions. wikipedia.org The reactivity of the aryl halide in Ullmann reactions is influenced by the nature of the halogen, with aryl iodides being more reactive than aryl chlorides. wikipedia.org

The general mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the coupling partner. wikipedia.orgorganic-chemistry.org For this compound, this would involve the formation of a C5-copper intermediate, which could then react with various nucleophiles such as alcohols, amines, or thiols to form C-O, C-N, and C-S bonds, respectively. wikipedia.org

Table 1: Examples of Ullmann-type Coupling Reactions

Aryl HalideCoupling PartnerCatalystProduct
4-ChloronitrobenzenePhenolCopperp-Nitrophenyl phenyl ether wikipedia.org
2-Chlorobenzoic acidAnilineCopper(I) iodide/phenanthrolineN-Phenylanthranilic acid wikipedia.org

Palladium-catalyzed cross-coupling reactions are not limited to C-C bond formation. The Buchwald-Hartwig amination, for instance, is a powerful method for constructing C-N bonds. nih.gov While specific examples with this compound are not detailed, the general applicability to aryl halides is well-documented. nih.gov This reaction typically involves a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple an aryl halide with an amine. nih.gov Similarly, palladium-catalyzed C-S bond formation (thiolation) can be achieved by coupling aryl halides with thiols. These reactions provide a direct route to introduce amino and thioether functionalities at the C5 position of the pyrimidinone ring.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidinone Halogen

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems. libretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

For SNAr reactions on halogenated pyrimidinones, the reactivity of the halogen leaving group typically follows the order F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the forming negative charge. nih.gov Therefore, the iodo group in this compound is generally a less reactive leaving group in SNAr reactions compared to a fluoro or chloro substituent at the same position. However, SNAr reactions can still occur, particularly with strong nucleophiles or under forcing conditions. The presence of electron-withdrawing groups on the pyrimidinone ring can enhance the rate of SNAr by stabilizing the Meisenheimer intermediate.

Recent studies on related systems, such as 5-bromo-1,2,3-triazines, have shown that nucleophilic aromatic substitution with phenols can proceed via a concerted mechanism. acs.org Mechanistic investigations on the reaction of 5,7-dinitroquinazoline-4-one with methylamine (B109427) have also provided insights into the regioselectivity of nucleophilic substitution. rsc.org

Electrophilic Aromatic Substitutions and Functional Group Interconversions at Other Ring Positions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The position of substitution is directed by the existing substituents on the ring. wikipedia.org Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. wikipedia.orgdoubtnut.comtaylorfrancis.com

Derivatization Strategies for the 6-Methyl and 4-Oxo Groups of this compound

The 6-methyl and 4-oxo groups of this compound offer additional sites for chemical modification. For instance, multicomponent reactions involving related pyrimidine-2,4,6-trione structures have been developed to create complex molecular scaffolds. mdpi.com While specific derivatization strategies for this compound were not found, the chemistry of related pyrimidinones and methyl-substituted heterocycles provides a basis for potential transformations. The 6-methyl group could potentially undergo reactions such as oxidation or halogenation under appropriate conditions. The 4-oxo group, existing in tautomeric equilibrium with the 4-hydroxy form, can be a site for O-alkylation or conversion to a thio-oxo group. The synthesis of related compounds like methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate demonstrates the feasibility of modifying the pyrimidine core. researchgate.netmdpi.com

Radical Reactions and Electro-Oxidative Transformations of Halogenated Pyrimidinones

The carbon-halogen bond in halogenated pyrimidinones, such as this compound, is a key functional group that opens avenues for advanced molecular transformations. This section explores the reactivity of these compounds in radical reactions and electro-oxidative processes, which offer powerful, modern alternatives to traditional cross-coupling methods for carbon-carbon and carbon-heteroatom bond formation.

Radical-Mediated Transformations

The C-I bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for generating pyrimidinone-centered radicals. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis.

Key radical reaction types include:

Dehalogenation: A common transformation is the replacement of a halogen atom with a hydrogen atom. libretexts.org This is often achieved using a reagent like tributyltin hydride (Bu₃SnH), which participates in a radical chain mechanism. libretexts.org The process involves the abstraction of the iodine atom by a tributyltin radical to form a pyrimidinone radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product. libretexts.org

Carbon-Carbon Bond Formation: The generated pyrimidinone radical can be trapped by alkenes or alkynes to form new carbon-carbon bonds. libretexts.org These intermolecular or intramolecular (cyclization) reactions are kinetically controlled and provide a strategic approach to building more complex molecular architectures. libretexts.orglibretexts.org

Electro-Oxidative Transformations

Electrochemical methods provide a green and efficient alternative for the functionalization of pyrimidinone scaffolds, avoiding the need for stoichiometric chemical oxidants. nih.gov These reactions leverage anodic oxidation to generate reactive intermediates, including radicals and cations, directly from the substrate or a mediator.

A plausible mechanism for the electrochemical C-H halogenation of a heterocycle begins with the anodic oxidation of a halide ion (X⁻) to generate a halogen radical (X•). nih.gov This radical then adds to the heterocyclic ring, followed by a further single-electron oxidation and deprotonation to yield the halogenated product. nih.gov

Research on related N-heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, has demonstrated the power of electro-oxidative functionalization. nih.gov A notable example is the C3-selenylation, which proceeds through a proposed radical/cationic pathway. nih.gov

The proposed mechanism involves the following key steps:

Anodic oxidation of a diselenide (RSe-SeR) generates a selenium radical (RSe•) and a selenium cation (RSe⁺). nih.gov

The selenium radical adds to the C3 position of the pyrimidinone ring to form a radical intermediate. nih.gov

This intermediate is then oxidized at the anode and undergoes deprotonation to furnish the final C3-selenylated product. nih.gov

The versatility of this electrochemical approach is highlighted by its compatibility with a wide range of substituents on both the pyrimidinone core and the diselenide reagent. nih.gov

Table 1: Electro-oxidative C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-one Derivatives nih.gov

Reaction Conditions: Undivided cell, Platinum (Pt) anode and cathode, Substrate (0.2 mmol), Diselenide (0.2 mmol), ⁿBu₄NPF₆ (0.2 mmol), MeCN (5 mL), 60 °C, 5 h.

EntryPyrimidinone SubstrateDiselenide ReagentProductYield (%)
12-Phenyl-pyrido[1,2-a]pyrimidin-4-one1,2-Diphenyldiselane2-Phenyl-3-(phenylselanyl)pyrido[1,2-a]pyrimidin-4-one95
27-(3-Bromophenyl)-pyrido[1,2-a]pyrimidin-4-one1,2-Diphenyldiselane7-(3-Bromophenyl)-3-(phenylselanyl)pyrido[1,2-a]pyrimidin-4-one73
37-(p-Tolyl)-pyrido[1,2-a]pyrimidin-4-one1,2-Diphenyldiselane3-(Phenylselanyl)-7-(p-tolyl)pyrido[1,2-a]pyrimidin-4-one95
47-Methyl-pyrido[1,2-a]pyrimidin-4-one1,2-Bis(4-chlorophenyl)diselane3-((4-Chlorophenyl)selanyl)-7-methylpyrido[1,2-a]pyrimidin-4-one81
57-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one1,2-Diphenyldiselane7-Methyl-3-(phenylselanyl)-5H-thiazolo[3,2-a]pyrimidin-5-one85
62-Phenyl-pyrido[1,2-a]pyrimidin-4-one1,2-Bis(4-methoxyphenyl)diselane3-((4-Methoxyphenyl)selanyl)-2-phenylpyrido[1,2-a]pyrimidin-4-one80
72-Phenyl-pyrido[1,2-a]pyrimidin-4-one1,2-Bis(2-(trifluoromethyl)phenyl)diselane2-Phenyl-3-((2-(trifluoromethyl)phenyl)selanyl)pyrido[1,2-a]pyrimidin-4-one60
82-Phenyl-pyrido[1,2-a]pyrimidin-4-one1,2-Dimethyldiselane3-(Methylselanyl)-2-phenylpyrido[1,2-a]pyrimidin-4-one97

This electrochemical strategy has also been successfully applied to the selective halogenation of other related heterocycles like pyrazolones, underscoring its broad potential for creating diverse halogenated building blocks for further synthetic elaboration. rsc.org

Mechanistic Investigations in the Chemistry of 5 Iodo 6 Methyl 5h Pyrimidin 4 One

Mechanistic Pathways of Direct Iodination on Pyrimidinone Substrates

The introduction of an iodine atom at the C5 position of the pyrimidinone ring is a critical step in the synthesis of 5-iodo-6-methyl-5H-pyrimidin-4-one. This transformation is typically achieved through electrophilic aromatic substitution. nih.gov The reaction mechanism involves the generation of an electrophilic iodine species, which then attacks the electron-rich pyrimidine (B1678525) ring. nih.gov

A common method for direct iodination involves the use of molecular iodine in the presence of an activating agent, such as a nitrate (B79036) salt like silver nitrate (AgNO₃). nih.govresearchgate.net In this process, the nitrate salt is believed to generate a more reactive iodine species, I⁺, which then undergoes an electrophilic reaction with the pyrimidinone substrate. nih.govsemanticscholar.org The reaction proceeds regioselectively at the C5 position, which is activated by the electron-donating nature of the nitrogen atoms and the carbonyl group in the pyrimidinone ring. nih.govresearchgate.net

Solvent-free conditions, such as mechanical grinding, have been shown to be effective for this iodination, offering an environmentally friendly alternative to traditional methods that often use harsh acidic conditions. nih.govsemanticscholar.org The reaction is often exothermic and can be completed in a relatively short time. semanticscholar.org

Another approach to direct C-H iodination utilizes a radical-based mechanism. This method has been successfully applied to a variety of nitrogen-containing heterocycles, including pyridones and uracil (B121893), which are structurally related to pyrimidinones (B12756618). rsc.org This protocol demonstrates C5 selectivity for pyridones and dimethyl uracil, suggesting a similar regioselectivity could be expected for pyrimidinone substrates. rsc.org

Elucidation of Reaction Mechanisms in Cross-Coupling and Functionalization Reactions

This compound is a valuable intermediate for further molecular diversification through various cross-coupling and functionalization reactions. Understanding the mechanisms of these transformations is crucial for the rational design of synthetic routes to more complex molecules.

Recent advances in synthetic methodology have highlighted the importance of radical intermediates and single-electron transfer (SET) processes in the functionalization of heterocyclic compounds. nih.govrsc.org While direct evidence for the involvement of radical intermediates in the functionalization of this compound is not extensively documented, the principles from related systems, such as pyridine (B92270) N-oxides and other heteroarenes, offer valuable insights. nih.govnih.gov

In many of these reactions, a photocatalyst or a chemical oxidant can initiate a single-electron transfer from a suitable donor to generate a radical cation or anion. nih.gov For instance, photoredox catalysis can facilitate the generation of reactive radical species under mild conditions. nih.gov These radical intermediates can then participate in a variety of bond-forming reactions, enabling the introduction of new functional groups onto the pyrimidinone scaffold. nih.gov The use of primary amines, activated as Katritzky pyridinium (B92312) salts, can generate alkyl radicals for functionalization reactions via photoinduced single-electron transfer without the need for a photocatalyst. nih.gov

The functionalization of heteroarenes often proceeds through the intermediacy of highly reactive radical species which can react with a wide range of both electron-deficient and electron-rich partners. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl and heteroaryl halides, including this compound. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov

The general catalytic cycle for these reactions typically involves three key steps: youtube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the pyrimidinone substrate, forming a palladium(II) intermediate. youtube.comyoutube.com

Transmetalation (for Suzuki-Miyaura): The organoboron reagent (in the case of Suzuki-Miyaura) transfers its organic group to the palladium(II) center, displacing the halide. youtube.com In Buchwald-Hartwig amination, this step is replaced by the coordination of the amine to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. rsc.orgrsc.org For instance, the use of specific phosphine (B1218219) ligands can prevent side reactions like debromination in related pyrazolo[1,5-a]pyrimidin-5-one systems. rsc.org

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

StepDescription
Oxidative Addition The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.
Transmetalation The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the Pd(II) complex.
Reductive Elimination The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst.

This table is interactive. Click on the steps for more details.

Kinetic Studies of Chemical Transformations Involving this compound

For example, kinetic analyses of the reactions of pyrimidine nucleosides with aqueous alkali have been conducted to understand their degradation pathways. nih.gov These studies reveal that the reaction rates are influenced by the substituents on the pyrimidine ring. nih.gov For instance, a methyl group at the C5 position has been observed to accelerate the rate of deamination in cytosine nucleosides. nih.gov

Furthermore, kinetic studies on the bromination of 2(1H)-pyrimidinone have shown that the reaction can proceed through a covalent hydrate (B1144303) intermediate. acs.orgacs.org The rate of rearrangement of isopyrimidines to pyrimidines has also been investigated using pulse radiolysis, revealing that the reaction is catalyzed by both protons and hydroxide (B78521) ions. rsc.org

Kinetic analysis of pyrimidine nucleoside monophosphate kinase has provided insights into its reaction mechanism, showing a sequential and non-equilibrium process with cooperative substrate binding. nih.gov

Solvent Effects and Reaction Condition Optimization in Pyrimidinone Reactivity

The choice of solvent and the optimization of reaction conditions are critical factors that can significantly influence the yield, selectivity, and rate of chemical reactions involving pyrimidinones. creative-biolabs.com

Solvent Effects: The polarity and proticity of the solvent can have a profound impact on reaction pathways. For instance, in the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol. organic-chemistry.org The solubility of pyrimidinone derivatives is also influenced by the solvent system, with strategies like using cosolvents being employed to enhance solubility.

Reaction Condition Optimization: The optimization of reaction conditions involves systematically varying parameters such as temperature, pressure, concentration of reactants, and the choice of catalyst and ligands to achieve the desired outcome. creative-biolabs.comnih.gov For example, in palladium-catalyzed cross-coupling reactions, the choice of base and ligand is crucial for achieving high yields and preventing side reactions. rsc.orgrsc.org The temperature can also affect the product distribution in systems with multiple possible reaction pathways. creative-biolabs.com

Modern approaches to reaction optimization utilize data-driven methods, such as Bayesian optimization guided by machine learning, to efficiently explore the vast parameter space and identify optimal conditions. nih.govillinois.edu

Table 2: Factors to Consider in Reaction Condition Optimization

ParameterInfluence on the Reaction
Solvent Affects solubility, stability of intermediates, and reaction rates.
Temperature Influences reaction rate and can affect selectivity. creative-biolabs.com
Catalyst/Ligand Determines the catalytic activity and selectivity of the transformation. rsc.org
Base Can act as a proton scavenger or participate in the catalytic cycle. rsc.org
Concentration Affects the reaction rate. creative-biolabs.com

This table is interactive. Click on the parameters for more details.

Stereochemical Considerations and Regioselectivity in Synthetic Routes

Regioselectivity: The regioselectivity of a reaction refers to the preference for bond formation at one position over another. In the synthesis and functionalization of this compound, regioselectivity is a key consideration.

Iodination: The direct iodination of the pyrimidinone ring occurs with high regioselectivity at the C5 position. nih.gov This is attributed to the electronic properties of the pyrimidinone system.

Functionalization: In subsequent cross-coupling reactions, the functionalization occurs specifically at the C5 position where the iodine atom is located.

The synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines also demonstrates the importance of controlling regioselectivity, with the choice of solvent playing a critical role. organic-chemistry.org Similarly, the synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones can be controlled to yield specific regioisomers. nih.gov

Stereochemical Considerations: Stereochemistry becomes important when chiral centers are present in the molecule or are formed during a reaction. While the core structure of this compound is achiral, stereochemical considerations can arise when it is coupled with chiral partners or when subsequent reactions introduce chiral centers.

For instance, in the synthesis of carbocyclic nucleoside mimetics, the regioselective synthesis is a major challenge, and theoretical investigations are often employed to understand the thermodynamic and kinetic stability of the different possible isomers. nih.gov

The ability to control both regioselectivity and stereoselectivity is a central theme in modern organic synthesis, enabling the efficient construction of complex and biologically active molecules. youtube.com

Advanced Structural Characterization and Solid State Analysis of 5 Iodo 6 Methyl 5h Pyrimidin 4 One

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides unambiguous information about the molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing. For pyrimidine (B1678525) derivatives, this technique is crucial for understanding how substituents and tautomeric forms influence the solid-state architecture. smolecule.com

The initial result of a single-crystal X-ray diffraction experiment is the determination of the unit cell—the smallest repeating unit of a crystal lattice. This is defined by its axial lengths (a, b, c) and inter-axial angles (α, β, γ). These parameters, along with the crystal's symmetry elements, determine the crystal system (e.g., monoclinic, orthorhombic) and the specific space group. This fundamental data is the fingerprint of the crystalline form.

While specific data for 5-iodo-6-methyl-5H-pyrimidin-4-one is not publicly documented, analysis of other substituted pyrimidines reveals common crystal systems like monoclinic or orthorhombic. researchgate.netresearchgate.net The table below illustrates the type of data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Pyrimidine Derivative (Note: Data for the target compound is not available. This table is for illustrative purposes only.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

Following the determination of the unit cell, the diffraction data is refined to yield the precise coordinates of each atom in the molecule. From these coordinates, exact intramolecular dimensions can be calculated, including the lengths of all covalent bonds, the angles between them, and the torsion angles that define the molecule's conformation. This level of detail is critical for confirming the covalent structure and identifying any strain or unusual geometric features imparted by the substituents—in this case, the iodo and methyl groups on the pyrimidinone ring.

Table 2: Representative Molecular Geometry Parameters (Note: Data for the target compound is not available. This table is for illustrative purposes only.)

Bond/Angle Length (Å) / Degrees (°)
C4-O4 Value
C5-I Value
C6-C(Methyl) Value
N1-C2-N3 Value

The arrangement of molecules within the crystal, known as crystal packing, is directed by a network of non-covalent intermolecular forces. Understanding these interactions is key to explaining a compound's physical properties, such as melting point and solubility. Pyrimidinone scaffolds are rich in hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), leading to predictable and robust supramolecular assemblies. smolecule.comresearchgate.net

The primary interaction governing the structure of pyrimidinones (B12756618) is typically hydrogen bonding. The N-H group of one molecule forms a strong hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, often resulting in the formation of infinite chains or dimeric pairs. researchgate.net Weaker C-H···O and C-H···N interactions can also play a significant role in stabilizing the three-dimensional crystal lattice. The presence of the iodine atom may also lead to halogen bonding (e.g., I···O or I···N), a highly directional interaction that can further influence the supramolecular architecture.

Supramolecular Interactions in the Crystal Lattice

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of a molecule in solution, providing complementary information to solid-state X-ray data. ¹H and ¹³C NMR spectra reveal the chemical environment of the hydrogen and carbon atoms, respectively, allowing for verification of the molecular backbone and the position of substituents.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the proton on the pyrimidine ring (at C2). The chemical shifts of these protons provide insight into the electronic effects of the carbonyl group and the iodine atom. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons bearing the iodo and methyl groups, and the other carbons of the heterocyclic ring. Advanced 2D NMR techniques could be used to confirm the connectivity between protons and carbons.

Table 3: Predicted NMR Chemical Shifts (δ) in ppm (Note: Experimental data for the target compound is not available. This table presents expected ranges based on similar structures.)

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H -CH₃ (Methyl) ~2.3
¹H -CH (at C2) ~8.0
¹H -NH (at N1 or N3) >10 (broad)
¹³C -CH₃ (Methyl) ~20
¹³C C5 (bearing I) ~80-90

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Assignment

There is no published research detailing the assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra for this compound using multi-dimensional techniques. In principle, these methods would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, for instance, confirming the relationship between the N-H proton and the C-H proton of the pyrimidine ring, if any such coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) would reveal all direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the methyl protons to the methyl carbon and the ring proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. These correlations would establish the connectivity of the molecular skeleton, for example, by showing correlations from the methyl protons to the C6 and C5 carbons of the pyrimidine ring, and from the ring proton to adjacent carbons, confirming the substitution pattern.

Without access to these spectra, a definitive assignment of the chemical shifts for the protons and carbons of this compound cannot be compiled into a data table.

Application of NMR to Investigate Tautomerism in the 5H-Pyrimidin-4-one System

The pyrimidin-4-one core structure is known to exhibit tautomerism, existing in equilibrium between different forms, primarily the 1H/3H-pyrimidin-4-one and the 4-hydroxypyrimidine (B43898) forms. smolecule.com NMR spectroscopy is the primary tool for investigating such tautomeric equilibria in solution. researchgate.netencyclopedia.pub

For this compound, a detailed NMR study would involve analyzing the chemical shifts, particularly of the ring carbons and the N-H proton, under various conditions (e.g., different solvents, temperatures). The presence of one or more sets of signals in the ¹H and ¹³C NMR spectra would indicate the co-existence of multiple tautomers, and the integration of these signals could be used to determine the equilibrium constant. nih.gov However, no such specific study for this compound has been published. The compound's various synonyms, such as 5-iodo-6-methylpyrimidin-4(1H)-one, 5-iodo-6-methyl-4(3H)-pyrimidinone, and 5-iodo-6-methyl-pyrimidin-4-ol, strongly suggest that this tautomerism occurs, but it has not been experimentally quantified or characterized by NMR in the available literature. rlavie.comcymitquimica.com

Regioselectivity Confirmation through NMR Spectral Analysis

The synthesis of substituted pyrimidines often has the potential to produce multiple isomers (regioisomers). NMR spectroscopy, particularly the HMBC technique, is the definitive method for confirming the regioselectivity of a synthesis. For example, in the synthesis of this compound, one would need to confirm that the iodo group is at position 5 and the methyl group is at position 6, and not the other way around.

An HMBC spectrum would unequivocally establish this by showing a three-bond correlation from the protons of the methyl group to carbon C5, and likely a two-bond correlation to C6. Conversely, the absence of a correlation from the methyl protons to C4 would rule out an alternative isomer. While this is the standard method for such confirmation, researchgate.net no published report provides this specific analysis for this compound.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

Both IR and HRMS are standard techniques for characterizing a newly synthesized compound, but specific, published data for this compound is lacking.

Infrared (IR) Spectroscopy: An IR spectrum would provide information about the functional groups present. Key expected absorptions would include:

A C=O (carbonyl) stretching band, typically in the range of 1650-1700 cm⁻¹.

N-H stretching bands, usually appearing as a broad signal above 3000 cm⁻¹.

C-H stretching bands from the methyl and aromatic groups.

C=C and C=N stretching bands in the fingerprint region (approx. 1400-1600 cm⁻¹).

While an IR spectrum for a more complex derivative, Hexanal, 4-oxo-6-methylpyrimidin-2-ylhydrazone, is available, it is not representative of the simpler target compound. nist.gov A data table of specific absorption bands for this compound cannot be generated without an experimental spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of a compound, which serves to confirm its elemental composition. For this compound (C₅H₅IN₂O), the exact mass would be calculated and compared to the measured value. The difference, or error, should be less than 5 parts per million (ppm) to confidently confirm the molecular formula. While predicted mass-to-charge ratios for various adducts are available in databases, uni.lu no experimentally determined HRMS data has been published to provide this confirmation.

Computational and Theoretical Chemistry Studies on 5 Iodo 6 Methyl 5h Pyrimidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. nih.gov It offers a balance between accuracy and computational cost, making it a popular choice for investigating a wide range of molecular properties. mdpi.com DFT methods are employed to predict and analyze various aspects of 5-iodo-6-methyl-5H-pyrimidin-4-one, from its three-dimensional shape to its spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine its optimized geometry. nih.govresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The planarity of the pyrimidine (B1678525) ring and the orientation of the methyl and iodo substituents are key features determined through this analysis. Conformational analysis further explores the different spatial arrangements of the molecule, particularly rotation around single bonds, to identify the most energetically favorable conformers.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative (Example Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38N1-C2-N3120.5
C4-C51.45C4-C5-C6118.9
C5-I2.10C5-C6-N1122.3
C6-CH31.52H3C-C6-N1115.7

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy reflects its capacity to accept electrons, signifying its electrophilicity. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. echemcom.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO may be distributed over the ring and any electron-withdrawing groups. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table contains hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations have proven to be a valuable tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.mx By calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.mx These theoretical predictions can be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra. scielo.org.mx

The accuracy of these predictions depends on the chosen DFT functional, basis set, and whether solvent effects are considered. scielo.org.mx For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR parameters. scielo.org.mx Predicted shifts for the methyl protons, as well as the protons and carbons of the pyrimidine ring, can provide a detailed picture of the electronic environment within this compound. nih.gov

Tautomeric Equilibria and Relative Stabilities in Gas Phase and Solution

Pyrimidin-4-one derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.govresearchgate.net For this compound, tautomerism can involve the migration of a proton between the nitrogen and oxygen atoms of the pyrimidine ring. DFT calculations are instrumental in evaluating the relative stabilities of these tautomers in both the gas phase and in solution. mdpi.comnih.gov

By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium constant and determine the predominant tautomeric form under different conditions. nih.gov Solvation models can be incorporated into the calculations to simulate the effect of different solvents on the tautomeric equilibrium, as the polarity of the solvent can significantly influence the relative stabilities of the tautomers. researchgate.net

Vibrational Frequencies and Thermochemical Properties

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman active modes. nih.gov These calculated frequencies can be compared with experimental vibrational spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

Furthermore, these calculations can provide important thermochemical properties, including the zero-point vibrational energy (ZPVE), thermal energy, and entropy. These properties are crucial for understanding the molecule's stability and its behavior at different temperatures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

MD simulations could elucidate the conformational flexibility of the pyrimidinone ring and the rotational freedom of the methyl group. Furthermore, by simulating the molecule in various solvent environments, such as water or organic solvents, it is possible to understand its solvation dynamics and how it interacts with surrounding molecules. These simulations can also be crucial in understanding how this compound might interact with biological macromolecules, such as proteins or nucleic acids. For instance, MD simulations have been effectively used to study the interaction of pyrimidine-substituted imidazol-5-one analogs with HIV-1 reverse transcriptase, revealing key hydrogen bonding and hydrophobic interactions that drive the binding process. nih.gov Such studies on this compound could predict its binding modes to target proteins, providing a rationale for its potential biological activity.

The insights gained from MD simulations, such as stable conformations and interaction patterns, are valuable for drug design and materials science. For example, understanding the dynamic behavior of modified ribonucleotides through MD simulations is crucial for the development of RNA-based therapeutics. arxiv.org

Quantum Chemical Descriptors in Structure-Reactivity and Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly powerful as they can describe the electronic structure and reactivity of a molecule.

For this compound, various quantum chemical descriptors can be calculated to predict its properties and reactivity. These include, but are not limited to, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

QSPR studies on pyrimidine derivatives have demonstrated the utility of these descriptors. For example, in a study on pyrimidine-based corrosion inhibitors, descriptors calculated using density functional theory (DFT) were successfully correlated with their inhibition efficiency. ijcsi.pro Similarly, QSAR studies on halogenated pyrimidine derivatives have used molecular descriptors to predict their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. nih.gov

While a specific QSPR/QSAR study for this compound is not available, we can look at the predicted properties of the closely related compound, 5-iodo-6-methylpyrimidin-4-ol, to understand the types of descriptors that are relevant.

Table 1: Predicted Physicochemical Properties of 5-Iodo-6-methylpyrimidin-4-ol

PropertyPredicted ValueReference
Molecular Weight236.01 g/mol smolecule.com
XLogP31.1 smolecule.com
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass235.944662 g/mol
Monoisotopic Mass235.944662 g/mol
Topological Polar Surface Area49.8 Ų
Heavy Atom Count9
Formal Charge0
Complexity149

These descriptors provide a quantitative basis for comparing this compound with other molecules and for developing predictive models of its behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, computational methods can be used to model its synthesis and subsequent reactions.

The synthesis of pyrimidine derivatives often involves the condensation of smaller molecules. For example, the Biginelli reaction, which is used to synthesize dihydropyrimidinones, has been studied computationally to understand its mechanism. researchgate.net Such studies typically involve calculating the potential energy surface of the reaction, which maps the energy of the system as a function of the geometry of the reacting molecules. By identifying the lowest energy path on this surface, the most likely reaction mechanism can be determined. This includes locating the transition states, which are the high-energy structures that connect reactants, intermediates, and products.

While a specific computational study on the reaction mechanisms of this compound is not documented, it is plausible that its synthesis involves the cyclization of a precursor molecule. Computational modeling could be used to investigate the energetics of this cyclization and to identify the key transition states involved. Furthermore, the reactivity of the iodo- and methyl- substituents on the pyrimidine ring can be explored through computational modeling of various reactions, such as nucleophilic substitution or oxidation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map provides a color-coded guide to the charge distribution, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would be highly informative for predicting its reactivity. It would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidinone ring, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. The area around the hydrogen atoms attached to the nitrogen would exhibit positive potential, making them likely hydrogen bond donors. The iodine atom, being a halogen, could exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

MEP analysis has been widely used to understand the intermolecular interactions of various molecules. For example, in studies of halogen-bonded complexes, MEP maps are used to rationalize the geometry and strength of the halogen bonds. While a specific MEP map for this compound is not available in the searched literature, the general principles of MEP analysis suggest that it would be a valuable tool for understanding its intermolecular interactions and chemical reactivity.

5 Iodo 6 Methyl 5h Pyrimidin 4 One As a Versatile Synthetic Intermediate

Building Block for Complex Substituted Pyrimidinone Analogues

Beyond serving as a precursor for fused systems, 5-iodo-6-methyl-5H-pyrimidin-4-one is a valuable building block for the synthesis of more complex, non-fused pyrimidinone analogues. The iodo and methyl groups, along with the carbonyl and ring nitrogens, provide multiple sites for further chemical modification.

The synthesis of various substituted pyrimidin-4-one derivatives has been reported through cyclocondensation reactions. For example, derivatives of pyrimidin-4(3H)-one and 5,6-dihydropyrimidin-4(3H)-one have been synthesized by the reaction of α-aminoamidines with saturated carbonyl compounds. nih.gov This highlights the general utility of building blocks that can participate in cyclization reactions to form the pyrimidinone core.

Role of the Iodo Substituent as a Handle for Further Functionalization

The iodine atom at the 5-position of the pyrimidine (B1678525) ring is a key feature that imparts significant synthetic versatility to this compound. This iodo group can be readily transformed into a wide array of other functional groups through various cross-coupling reactions and other transformations.

Table 2: Functionalization Reactions of the Iodo Substituent

Reaction TypeReagentsProduct Type
Suzuki-Miyaura CouplingPalladium catalyst, boronic acidsBiaryl compounds nih.gov
Sonogashira CouplingPalladium and copper catalysts, terminal alkynesAlkynyl-substituted pyrimidines nih.gov
Nucleophilic Aromatic SubstitutionVarious nucleophilesDerivatives with new functional groups
IodocyclizationUnsaturated substratesFused heterocyclic systems tandfonline.comnih.gov

The ability to perform these transformations allows for the introduction of diverse substituents at the C5 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidines, the Suzuki-Miyaura coupling of a 5-iodopyrimidine (B189635) with various boronic acids is a key step to introduce aryl substituents at the C5 position. nih.gov

Furthermore, the iodo group can participate in iodocyclization reactions, where it acts as an electrophile to trigger the cyclization of a suitably positioned unsaturated moiety within the same molecule. tandfonline.comnih.gov This strategy provides an efficient route to various fused heterocyclic systems.

Future Research Directions and Advanced Methodologies for 5 Iodo 6 Methyl 5h Pyrimidin 4 One Chemistry

Development of Novel "Green Chemistry" Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis and transformation of 5-iodo-6-methyl-5H-pyrimidin-4-one, future efforts are focused on developing more environmentally benign protocols.

Key areas of development include:

Solvent-Free and Aqueous Synthesis: Moving away from hazardous organic solvents is a primary goal. Research into solvent-free mechanochemical methods, where reactants are combined by grinding, has shown promise for the synthesis of related iodo-pyrimidinones, achieving high yields in short reaction times. smolecule.com Further exploration of water as a green solvent for reactions like the Biginelli condensation and subsequent functionalization of pyrimidinones (B12756618) is also a promising avenue. researchgate.netrsc.org

Catalyst Innovation: The development of reusable, heterogeneous catalysts is central to greener processes. ichem.md Catalysts such as heteropolyacids immobilized on clay supports (HPA-Clay) have been used for the synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating high efficiency and recyclability. ichem.md Similarly, organocatalysts like thiamine (B1217682) hydrochloride (Vitamin B1) offer an eco-friendly alternative for pyrimidine (B1678525) synthesis. nih.gov

Energy-Efficient Methods: The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govhilarispublisher.com These techniques have been successfully applied to the synthesis of various pyrimidinone derivatives.

Table 1: Comparison of Green Synthesis Methodologies for Pyrimidinone Derivatives

Methodology Catalyst/Conditions Key Advantages Relevant Findings
Mechanochemistry Molecular iodine, silver nitrate (B79036), grinding Solvent-free, rapid (20-30 min), high yields (70-98%) Eliminates the need for organic solvents in iodination reactions. smolecule.com
Heterogeneous Catalysis HPA-Clay (2 mol%) Solvent-free, reusable catalyst, good yields Efficient for Biginelli-type reactions to form the core pyrimidinone structure. ichem.md
Organocatalysis Thiamine hydrochloride (Vitamin B1) Eco-friendly, metal-free Effective for the synthesis of pyrimidine derivatives from aromatic aldehydes. nih.gov
Microwave Irradiation Various catalysts or catalyst-free Reduced reaction times, improved yields A common technique to accelerate the synthesis of dihydropyrimidinones. nih.govhilarispublisher.com
Aqueous Synthesis p-Toluenesulfonic acid in water Use of a non-toxic, inexpensive solvent Enables efficient one-pot multicomponent reactions for complex pyrimidines. rsc.org

Exploration of Unconventional Activation Methods for the 5-Iodo Group

The carbon-iodine (C-I) bond in this compound is a key functional handle for introducing molecular complexity. While traditional cross-coupling reactions are effective, future research is exploring more novel and efficient ways to activate this bond.

Photocatalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful method for generating radicals and activating C-I bonds. nih.gov This approach can enable C-H amination and other bond formations under environmentally benign conditions. Cooperative catalysis, combining light-activated iodine catalysis with photoredox catalysis, presents a novel strategy for activating C-H bonds by generating N-I bond intermediates, a concept that could be adapted for transformations involving the pyrimidinone nitrogen. nih.gov

Transition-Metal-Free Activation: Developing methods that avoid expensive and potentially toxic transition metals is a significant goal. Hypervalent iodine(III) reagents can promote radical cyclization reactions, offering a metal-free pathway for forming new bonds. acs.org

Heterobimetallic Systems: Cooperative activation using heterobimetallic complexes (e.g., systems containing both a late and an early transition metal like Fe-Al or Ta-Ir) can facilitate the cleavage of inert bonds through unique mechanisms. nih.gov Such systems could potentially activate the C-I bond or adjacent C-H bonds in the pyrimidinone structure with high selectivity.

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools.

For studying the reactions of this compound, techniques such as:

In-situ NMR and IR Spectroscopy: These methods can provide real-time information on the concentration of reactants, intermediates, and products, helping to elucidate reaction kinetics and pathways.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanistic steps.

Specialized NMR Techniques: The use of 15N-labeled pyrimidinone substrates, coupled with pH-dependent 15N NMR spectroscopy, can reveal detailed information about protonation states and intramolecular interactions, as demonstrated in studies of related pyrimidinone photoproducts. nih.gov This can be critical for understanding enzyme-catalyzed reactions or pH-sensitive transformations.

Integration of Machine Learning and Artificial Intelligence for Reactivity Prediction and Retrosynthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of synthetic routes.

Reactivity Prediction: ML models are being developed to predict the reactivity and selectivity of chemical reactions with increasing accuracy. researchgate.net For this compound, ML could predict the substrate scope of a new coupling reaction or identify the optimal conditions to maximize yield, saving significant experimental effort. nih.gov Models have been specifically developed to predict the properties of pyrimidine derivatives, such as their performance as corrosion inhibitors, by correlating molecular descriptors with experimental data. researchgate.net

Retrosynthesis: AI-powered retrosynthesis tools can propose multiple synthetic pathways for a target molecule. osu.eduresearchgate.net By inputting a complex derivative of this compound, these tools, which are trained on vast databases of known reactions (like Reaxys), can suggest novel and efficient routes for its synthesis. pf-media.co.uknih.gov This accelerates the process of drug discovery and development by automating the initial stages of synthesis planning. digitellinc.com

Table 2: Application of AI/ML in Pyrimidinone Chemistry

AI/ML Application Description Potential Impact on this compound
Retrosynthesis Planning AI algorithms (e.g., Monte Carlo tree search) analyze a target molecule and predict potential reactants and reaction steps. researchgate.netpf-media.co.uk Rapidly generates multiple viable synthetic routes for novel and complex pyrimidinone-based drug candidates. osu.edu
Reaction Outcome Prediction ML models trained on large reaction datasets predict the products, yields, or success of a reaction for new substrates. nih.gov Predicts the feasibility and potential yield of coupling reactions at the 5-iodo position with various partners, optimizing resource allocation.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) and other models predict chemical or biological properties from molecular structure. Designs new pyrimidinone derivatives with desired properties by predicting their activity based on structural modifications. researchgate.net

Computational Design and Virtual Screening for Novel Pyrimidinone Architectures

Computational chemistry provides powerful tools for designing new molecules and predicting their interactions with biological targets before they are ever synthesized.

Virtual Screening: This technique involves docking large libraries of virtual compounds against a biological target (e.g., a protein receptor) to identify potential hits. springernature.com Starting with the this compound scaffold, virtual libraries of derivatives can be generated and screened to find new ligands for various therapeutic targets. nih.govresearchgate.netrsc.org This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Pharmacophore Mapping and Molecular Dynamics: Once potential hits are identified, computational methods can be used to understand their binding modes. Pharmacophore mapping identifies the essential structural features required for biological activity, guiding the design of more potent analogs. nih.gov Molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and mechanism of action. nih.gov These in-silico studies are crucial for the rational design of novel pyrimidinone-based therapeutic agents. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.